8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
8-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-3-32-20-7-5-6-16-14-18(24(29)33-22(16)20)23(28)25-17-10-8-15(9-11-17)19-12-13-21(27-26-19)34(30,31)4-2/h5-14H,3-4H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNQJFIZPQBUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a chromene core with various substituents that enhance its pharmacological properties. The presence of the pyridazine ring and ethylsulfonyl group suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can act as a modulator for receptors related to pain and inflammation, potentially offering analgesic effects.
- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, which could mitigate oxidative stress in cells.
Biological Activity Overview
Research indicates that compounds within the chromene class exhibit a range of biological activities, including:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines (e.g., MCF-7, A549) |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo |
| Antimicrobial | Exhibits activity against various bacterial strains |
| Antioxidant | Scavenges free radicals, protecting cells from oxidative damage |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that analogs of chromene compounds significantly inhibited the growth of human breast cancer cells (MCF-7) via apoptosis induction. The mechanism involved caspase activation and disruption of cell cycle progression .
- Anti-inflammatory Effects : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions .
- Antioxidant Properties : Research on similar chromene derivatives indicated strong antioxidant activity, with IC50 values lower than standard antioxidants like ascorbic acid, suggesting that this compound could also exhibit these properties .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound may act as a kinase inhibitor , targeting specific enzymes involved in cancer cell proliferation. Kinase inhibitors are a common strategy in the development of anticancer drugs, as they can disrupt critical signaling pathways that promote tumor growth.
- Anti-inflammatory Properties : The ethylsulfonyl group enhances the compound's ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.
- Neuroprotective Effects : Preliminary studies suggest that this compound might interact with receptors involved in neurodegenerative diseases, potentially offering protective effects against conditions like Alzheimer's disease.
Biological Studies
- Enzyme Interaction : The compound has been shown to interact with various enzymes and receptors, influencing cellular signaling pathways crucial for maintaining homeostasis. This interaction is vital for understanding its pharmacological effects and therapeutic potential.
- Potential as a Therapeutic Agent : Ongoing research aims to elucidate the mechanisms of action of this compound, evaluating its efficacy across different biological contexts, including its role in modulating oxidative stress and apoptosis in cancer cells.
Industrial Applications
- Material Science : The unique chemical structure of 8-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide makes it suitable for developing new materials, particularly in coatings and polymers where specific chemical properties are desired.
- Catalysis : The compound may also serve as a catalyst in various chemical reactions, facilitating the synthesis of more complex organic molecules due to its reactive functional groups.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of specific kinases involved in cancer cell signaling pathways | |
| Anti-inflammatory Effects | Modulated inflammatory cytokine production in vitro | |
| Neuroprotective Mechanisms | Showed potential to reduce oxidative stress markers in neuronal cells |
Q & A
Q. Basic Research Focus
- HPLC : Use a C18 column (ACN/water gradient) to quantify purity and detect byproducts (e.g., de-ethylated coumarin or unreacted aniline) .
- NMR/LC-MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 8.2 ppm for pyridazine protons) and high-resolution MS (theoretical [M+H]⁺ = 510.12) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for polymorph screening .
Advanced Tip : Employ 2D-NOSEY or HSQC to assign overlapping aromatic signals in the coumarin-pyridazine system.
How do structural modifications (e.g., ethylsulfonyl vs. methylsulfonyl groups) influence biological activity?
Q. Advanced Research Focus
- Lipophilicity : Ethylsulfonyl groups enhance membrane permeability compared to methyl analogs (logP increased by ~0.5 units) .
- Metabolic stability : Bulkier substituents reduce CYP450-mediated oxidation (e.g., t₁/₂ in microsomes: ethylsulfonyl = 45 min vs. methylsulfonyl = 28 min) .
- Target binding : Molecular docking (AutoDock Vina) shows ethylsulfonyl forms stronger van der Waals interactions with hydrophobic kinase pockets .
Data Contradiction Note : Some studies report ethylsulfonyl derivatives show lower aqueous solubility, conflicting with in vivo efficacy data. Resolve via pH-solubility profiling .
What strategies mitigate byproduct formation during carboxamide coupling?
Advanced Research Focus
Common byproducts include:
- Unreacted acid : Eliminate via scavenger resins (e.g., polymer-bound carbodiimide) .
- N-Oxides : Use degassed solvents and inert atmospheres to prevent pyridazine oxidation .
- Diastereomers : Chiral HPLC (Chiralpak IA column) separates enantiomers if asymmetric centers form .
Methodological Tip : Optimize stoichiometry (1.2:1 amine:acid ratio) and reaction time (12–24 hr) to maximize coupling efficiency .
How can researchers resolve contradictory data in biological activity assays?
Q. Advanced Research Focus
- Dose-response curves : Replicate IC₅₀ measurements across multiple cell lines (e.g., HCT-116 vs. HEK293) to distinguish target-specific effects .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific kinase inhibition .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance in conflicting datasets .
Case Study : A 2024 patent (EP 4374877) noted conflicting cytotoxicity data for pyridazine derivatives, resolved by standardizing assay protocols (e.g., ATP concentration, incubation time) .
What in silico tools predict the compound’s ADMET properties?
Q. Advanced Research Focus
- SwissADME : Predicts moderate BBB permeability (BOILED-Egg model) and CYP3A4 inhibition risk .
- ProtoPlex : Simulates plasma protein binding (PPB > 90% due to aromatic/lipophilic groups) .
- FAF-Drugs4 : Flags potential cardiotoxicity (hERG binding score = −9.2 kcal/mol) .
Validation : Cross-check predictions with experimental Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) and hepatic microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
